molecular formula C10H2F16N2O4 B7806103 Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid CAS No. 948014-40-2

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid

Cat. No.: B7806103
CAS No.: 948014-40-2
M. Wt: 518.11 g/mol
InChI Key: ATEOLKSFBUQJLT-UHFFFAOYSA-N
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Description

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid is a fluorinated organic compound characterized by its high stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is part of the perfluorinated carboxylic acids family, which are known for their hydrophobic and lipophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid typically involves the fluorination of piperazine derivatives. One common method is the reaction of piperazine with perfluorinated carboxylic acid chlorides under controlled conditions. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the high reactivity of fluorinating agents. The process is optimized to maximize yield and minimize by-products. Safety measures are strictly adhered to due to the hazardous nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids with higher oxidation states.

  • Reduction: Reduction reactions are less common due to the stability of the fluorinated groups.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, although they are less favorable compared to non-fluorinated analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Substitution: Nucleophiles such as amines and alcohols can be used, often requiring harsh conditions or catalysts.

Major Products Formed:

  • Oxidation: Higher oxidation state perfluorinated carboxylic acids.

  • Substitution: Substituted perfluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: The compound's hydrophobic properties make it useful in studying membrane interactions and protein folding.

  • Industry: Its stability and resistance to degradation make it suitable for use in coatings and materials that require high chemical resistance.

Mechanism of Action

The mechanism by which Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid exerts its effects involves its interaction with biological membranes and proteins. The fluorinated groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid is unique due to its high fluorination level and stability. Similar compounds include:

  • Perfluorooctanoic acid (PFOA): Used in industrial applications but has environmental and health concerns.

  • Perfluorobutanesulfonic acid (PFBS): Another fluorinated acid with different applications and properties.

  • Perfluorodecanoic acid (PFDA): Similar in structure but with a longer carbon chain.

These compounds share the characteristic fluorinated carboxylic acid structure but differ in their chain length and specific applications.

Properties

IUPAC Name

3-[4-(2-carboxy-1,1,2,2-tetrafluoroethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]-2,2,3,3-tetrafluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16N2O4/c11-3(12,1(29)30)5(15,16)27-7(19,20)9(23,24)28(10(25,26)8(27,21)22)6(17,18)4(13,14)2(31)32/h(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEOLKSFBUQJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(N1C(C(N(C(C1(F)F)(F)F)C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663113
Record name Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948014-40-2
Record name Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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